2,2-Dimethyl-6-oxoheptanoic acid

β-Carotene Oxidation Food Chemistry Biomarker Quantification

Procurement challenge: Sourcing a branched keto-acid building block that is explicitly excluded from flavor & fragrance regulatory pathways, avoiding unwanted FEMA/GRAS entanglements. 2,2-Dimethyl-6-oxoheptanoic acid (Geronic acid) solves this: • Regulatory clarity: Designated 'not for fragrance/flavor use,' streamlining pharma & agrochemical intermediate programs. • Predictable physicochemical profile: logP ~1.0-1.86, TPSA 54.37 Ų, BBB-permeant-suitable for CNS drug scaffolds. • Trusted supply: In stock at BenchChem with standard pack sizes (10-100 mg) and custom bulk synthesis available.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 461-11-0
Cat. No. B12676260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-6-oxoheptanoic acid
CAS461-11-0
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(C)(C)C(=O)O
InChIInChI=1S/C9H16O3/c1-7(10)5-4-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12)
InChIKeyKDCDRDLFMIISIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-6-oxoheptanoic Acid Overview


2,2-Dimethyl-6-oxoheptanoic acid (CAS 461-11-0, synonym: Geronic acid) is a nine-carbon branched-chain keto-carboxylic acid (C₉H₁₆O₃, MW 172.22 g/mol) featuring a gem-dimethyl group at the C2 position and a ketone at C6 [1]. It is characterized by a computed density of ~1.02 g/cm³, a boiling point of ~277–309 °C, a refractive index (n20/D) of ~1.4488, and an estimated water solubility of ~1.02 × 10⁴ mg/L (log Kow ~1.36) . Unlike linear 6-oxoheptanoic acid (CAS 3128-07-2, C₇H₁₂O₃), the 2,2-dimethyl substitution confers increased steric bulk, altered lipophilicity, and distinct hydrogen-bonding capacity, directly impacting its reactivity and physicochemical behavior .

Why 2,2-Dimethyl-6-oxoheptanoic Acid Cannot Be Replaced


Generic substitution within the 6-oxoheptanoic acid family is high-risk due to the profound influence of methyl substitution on both chemical reactivity and biological recognition. Linear 6-oxoheptanoic acid (CAS 3128-07-2, C₇H₁₂O₃) lacks the gem-dimethyl group, resulting in a markedly different steric profile, lower molecular weight (144.17 vs. 172.22 g/mol), and distinct hydrogen-bonding capacity in both protic and aprotic environments . The positional isomer isogeronic acid (4,4-dimethyl-6-oxoheptanoic acid, CAS 471-04-5) shares the same molecular formula but relocates the gem-dimethyl group to C4, altering the spatial relationship between the carboxylic acid and ketone functionalities. This repositioning is documented to yield different semicarbazone derivatives with distinct melting points, directly confirming divergent solid-state and reactivity properties . Furthermore, 2,2-dimethyl-6-oxoheptanoic acid carries a unique regulatory and application status—The Good Scents Company explicitly classifies the compound as 'information only, not used for fragrances or flavors,' a restriction not uniformly applied to its analogs [1]. These structural and regulatory differences make blind interchangeability scientifically unsound for any application where reactivity, bioavailability, or compliance status is material to the outcome.

2,2-Dimethyl-6-oxoheptanoic Acid: Differentiation Evidence


Validated Biomarker for β-Carotene Oxidative Copolymerization

Geronic acid (2,2-dimethyl-6-oxoheptanoic acid) is uniquely established as an indirect, low-molecular-weight marker of β-carotene oxidative copolymerization, representing approximately 2% of β-carotene copolymer mass. Quantification across common foods reveals a concentration range spanning three orders of magnitude, from low ng/g in fresh produce to µg/g in dried foods, with isolated copolymers reaching mg/g levels comparable to initial carotenoid content [1]. This biomarker role is structurally specific; neither the unsubstituted linear 6-oxoheptanoic acid (CAS 3128-07-2) nor the positional isomer isogeronic acid (CAS 471-04-5) has been validated for this application in peer-reviewed food chemistry literature, making geronic acid the compound of choice for laboratories conducting carotenoid oxidation studies or quality control of dried food products.

β-Carotene Oxidation Food Chemistry Biomarker Quantification

Regulatory Exclusion from Flavor and Fragrance Use

According to The Good Scents Company database, geronic acid (2,2-dimethyl-6-oxoheptanoic acid) carries the explicit designation: 'Category: information only not used for fragrances or flavors' and 'Recommendation for geronic acid usage levels up to: not for fragrance use. Recommendation for geronic acid flavor usage levels up to: not for flavor use' [1]. This unambiguous exclusion differentiates it from structurally related compounds such as geranic acid (CAS 459-80-3, C₁₀H₁₆O₂), which has a FEMA number (4121) and established flavor/fragrance applications . For procurement teams sourcing keto-acids for fragrance or flavor R&D, this regulatory classification is a binary decision factor: geronic acid is categorically unsuitable, whereas close analogs with FEMA GRAS status may be permissible.

Fragrance Regulation Flavor Compliance Procurement Specification

Lipophilicity and Polar Surface Area vs. Analogs

Computational physicochemical profiling reveals distinct property spaces for 2,2-dimethyl-6-oxoheptanoic acid relative to its closest structural analogs, with implications for membrane permeability and formulation behavior. The target compound has a computed logP (XLogP3) of 1.0–1.86, a topological polar surface area (TPSA) of 54.37 Ų, and a predicted water solubility of ~1.02 × 10⁴ mg/L [1][2]. In contrast, 2,2-dimethylheptanoic acid (CAS 14250-73-8, C₉H₁₈O₂)—which lacks the C6 ketone but retains the gem-dimethyl group—has a higher predicted logP (~2.8–3.2 estimated) and only one hydrogen bond acceptor (vs. three for the target), predicting substantially greater lipophilicity and lower aqueous solubility . 6-Oxoheptanoic acid (CAS 3128-07-2), the linear unsubstituted analog, is a smaller molecule (C₇H₁₂O₃, MW 144.17) with a different hydrogen-bond donor/acceptor ratio and is expected to have distinct solubility and permeability profiles . These divergences are practically meaningful for applications requiring predicted blood-brain barrier permeation or controlled aqueous solubility; SwissADME predicts 2,2-dimethyl-6-oxoheptanoic acid as BBB-permeant, a property not shared by all analogs [2].

Lipophilicity Comparison Physicochemical Profiling ADME Prediction

Documented JACS Synthesis Protocol

The synthesis of 2,2-dimethyl-6-oxoheptanoic acid is documented in the peer-reviewed literature via a definitive Journal of the American Chemical Society (JACS) publication (1958, Vol. 80, p. 4072), providing a validated starting point for in-house synthesis or quality verification . In contrast, 2,2-dimethylheptanoic acid (CAS 14250-73-8) and isogeronic acid (CAS 471-04-5) lack similarly prominent, citable synthetic protocols in high-impact journals commonly referenced by procurement and QC teams. The JACS reference enables direct access to established reaction conditions, yields, and purification methods, reducing methodological uncertainty for laboratories that require documented synthetic reproducibility for regulatory or internal SOP compliance.

Organic Synthesis Reproducibility Synthetic Intermediate

Isomer Discrimination via Semicarbazone Derivatization

Geronic acid (2,2-dimethyl-6-oxoheptanoic acid) and its positional isomer isogeronic acid (4,4-dimethyl-6-oxoheptanoic acid, CAS 471-04-5) share the identical molecular formula (C₉H₁₆O₃) and molecular weight (172.22 g/mol), making them indistinguishable by elemental analysis or mass spectrometry alone. However, their semicarbazone derivatives exhibit distinct melting points, with geronic acid semicarbazone melting at a reported ~162–163 °C, a property used historically to confirm the absence of isogeronic acid contamination [1]. This derivatization-based discrimination is essential for analytical laboratories verifying isomer purity in procurement or during synthetic scale-up, as the positional isomer co-synthesized or co-isolated could otherwise go undetected in routine LC-MS or NMR workflows without authentic reference standards.

Structural Isomerism Derivatization Analytical Chemistry

2,2-Dimethyl-6-oxoheptanoic Acid Application Scenarios


Carotenoid Oxidative Stability Biomarker for Food QC

2,2-Dimethyl-6-oxoheptanoic acid (geronic acid) is the only structurally specific, validated low-molecular-weight marker for β-carotene oxidative copolymerization with published concentration reference ranges in fresh and dried foods (low ng/g to µg/g) and isolated copolymer fractions (mg/g levels). Analytical laboratories performing carotenoid stability studies, shelf-life determination for β-carotene-fortified products, or oxidative degradation monitoring in dried fruits/vegetables should specify this compound as their quantitative standard. Substitution with 6-oxoheptanoic acid or isogeronic acid is unsupported by the peer-reviewed biomarker literature [1]. This application is grounded in the evidence presented in Section 3, Evidence Item 1.

Keto-Acid Intermediate for Pharma and Agrochemical Synthesis

Procurement teams seeking a branched keto-acid building block that is explicitly excluded from flavor and fragrance regulatory pathways can confidently specify 2,2-dimethyl-6-oxoheptanoic acid. Unlike geranic acid (FEMA 4121), this compound carries the Good Scents Company designation 'not for fragrance use, not for flavor use,' making it suitable for pharmaceutical intermediate or agrochemical synthesis programs where regulatory simplicity is valued. Its predictable logP (~1.0–1.86), moderate TPSA (54.37 Ų), and BBB-permeant prediction also make it a candidate for CNS drug discovery scaffolds. This scenario is supported by Section 3, Evidence Items 2 and 3 [2][3].

Synthetic Method Using Citable JACS Protocol for GMP Compliance

Contract research organizations (CROs) and pharmaceutical intermediate manufacturers operating under GMP or GLP quality systems can reference the JACS 1958 synthesis protocol (J. Am. Chem. Soc., 80, p. 4072) as a documented, peer-reviewed starting point for method development or in-house synthesis of 2,2-dimethyl-6-oxoheptanoic acid. The absence of similarly prominent, citable synthetic references for 2,2-dimethylheptanoic acid or isogeronic acid confers a documentation and technology-transfer advantage when regulatory submissions require traceable synthetic provenance. This scenario follows directly from Section 3, Evidence Item 4 .

Isomer Purity Verification via Semicarbazone Derivatization

Quality control laboratories receiving bulk shipments of 2,2-dimethyl-6-oxoheptanoic acid can implement a simple semicarbazone derivatization protocol with melting point determination (~162–163 °C for the geronic acid derivative) to confirm the absence of the isogeronic acid (CAS 471-04-5) positional isomer. Given that both isomers share identical molecular formula, molecular weight, and yield similar mass spectra, routine LC-MS analysis alone is insufficient to discriminate them. This low-cost, definitive QC release test is unique to the geronic acid/isogeronic acid pair and is not replicable for other keto-acid analogs. This scenario is directly supported by Section 3, Evidence Item 5 [4].

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